![molecular formula C5H10N2O3S B13590899 [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is a chemical compound with the molecular formula C5H10N2O3S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea typically involves the reaction of a thietan derivative with a urea derivative under controlled conditions. One common method involves the use of [(1,1-dioxo-1lambda6-thietan-3-yl)methyl]amine as a starting material, which is then reacted with an isocyanate to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea involves its interaction with specific molecular targets. The thietan ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]urea: Similar structure but with a five-membered thiolan ring instead of a four-membered thietan ring.
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]amine: Lacks the urea moiety but contains the thiolan ring.
Uniqueness
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is unique due to its four-membered thietan ring, which imparts distinct chemical and biological properties. This structural feature can lead to different reactivity and interactions compared to similar compounds with five-membered rings or without the urea moiety.
Eigenschaften
Molekularformel |
C5H10N2O3S |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
(1,1-dioxothietan-3-yl)methylurea |
InChI |
InChI=1S/C5H10N2O3S/c6-5(8)7-1-4-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8) |
InChI-Schlüssel |
RMDBCLRCGCVQBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


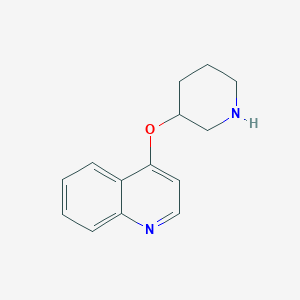
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)

![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
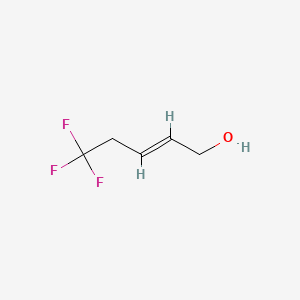

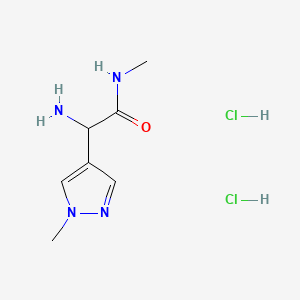
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)

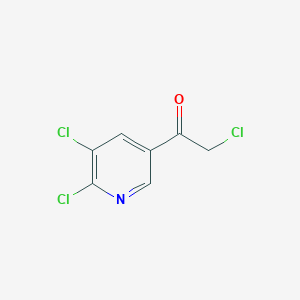
![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
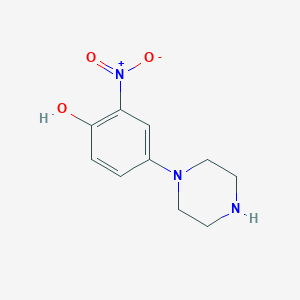
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
